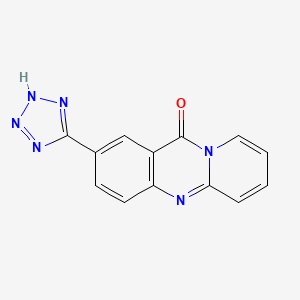
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by a fused pyridoquinazoline ring system with a tetrazole substituent. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KtOBu). The reaction proceeds through nucleophilic substitution followed by cyclization to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an efflux pump inhibitor in Mycobacterium smegmatis.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. For example, as an efflux pump inhibitor, it can bind to the efflux pump proteins in bacteria, thereby inhibiting their function and increasing the intracellular concentration of antibiotics . This enhances the efficacy of antibiotic treatments against resistant bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11H-Pyrido(2,1-b)quinazolin-11-one: A closely related compound without the tetrazole substituent.
6,7,8,9-Tetrahydro-11H-pyrido(2,1-b)quinazolin-11-one: A derivative with additional hydrogen atoms on the quinazoline ring.
2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one: A chlorinated derivative with potential pesticide properties.
Uniqueness
The presence of the tetrazole ring in 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- imparts unique chemical and biological properties to the compound. The tetrazole ring can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable candidate for drug development.
Eigenschaften
CAS-Nummer |
64019-15-4 |
|---|---|
Molekularformel |
C13H8N6O |
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
2-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H8N6O/c20-13-9-7-8(12-15-17-18-16-12)4-5-10(9)14-11-3-1-2-6-19(11)13/h1-7H,(H,15,16,17,18) |
InChI-Schlüssel |
JWDIMNSIYICISN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=C(C=C(C=C3)C4=NNN=N4)C(=O)N2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
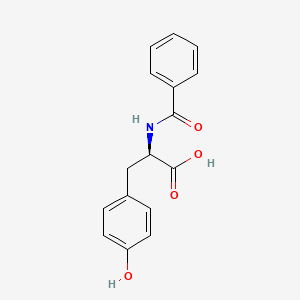
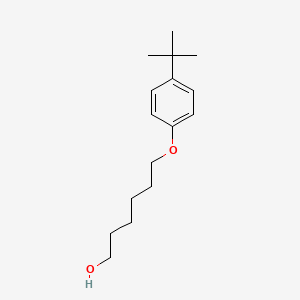
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)


![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)

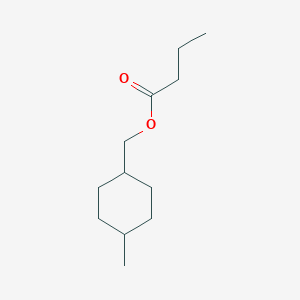
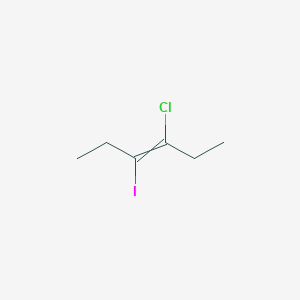
![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
